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molecular formula C9H9BrO3 B1440884 2-Bromomethyl-3-methoxybenzoic acid CAS No. 857652-06-3

2-Bromomethyl-3-methoxybenzoic acid

Cat. No. B1440884
M. Wt: 245.07 g/mol
InChI Key: FJMAWVQPIPVAMC-UHFFFAOYSA-N
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Patent
US08633312B2

Procedure details

for the synthesis of the title compound, 6.64 g (0.040 mol) of 3-methoxy-2-methylbenzoic acid, 7.1 g (0.040 mol) of NBS and 0.25 g of AIBN in 150 ml of chlorobenzene are reacted by method H (variant 1).
Quantity
6.64 g
Type
reactant
Reaction Step One
Name
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([CH3:12])=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([OH:8])=[O:7].C1C(=O)N([Br:20])C(=O)C1.CC(N=NC(C#N)(C)C)(C#N)C>ClC1C=CC=CC=1>[Br:20][CH2:12][C:4]1[C:3]([O:2][CH3:1])=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
6.64 g
Type
reactant
Smiles
COC=1C(=C(C(=O)O)C=CC1)C
Name
Quantity
7.1 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
0.25 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
150 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C(=O)O)C=CC=C1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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